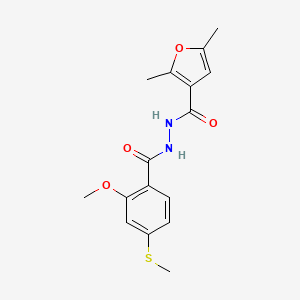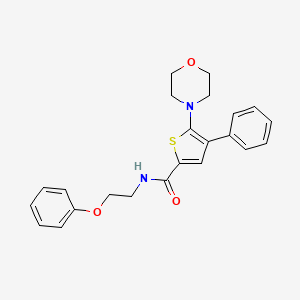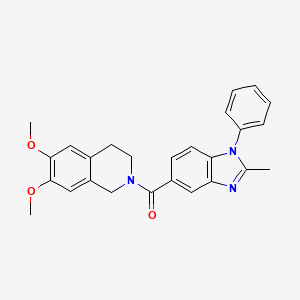
4-(3-Fluoro-4-methylbenzoyl)-1,3-dihydroquinoxalin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Fluoro-4-methylbenzoyl)-1,3-dihydroquinoxalin-2-one, also known as FMQ, is a synthetic compound that belongs to the class of quinoxaline derivatives. It has gained significant attention in the scientific community due to its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The exact mechanism of action of 4-(3-Fluoro-4-methylbenzoyl)-1,3-dihydroquinoxalin-2-one is not fully understood. However, it has been proposed that 4-(3-Fluoro-4-methylbenzoyl)-1,3-dihydroquinoxalin-2-one exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. 4-(3-Fluoro-4-methylbenzoyl)-1,3-dihydroquinoxalin-2-one has also been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells. In addition, 4-(3-Fluoro-4-methylbenzoyl)-1,3-dihydroquinoxalin-2-one has been reported to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
4-(3-Fluoro-4-methylbenzoyl)-1,3-dihydroquinoxalin-2-one has been shown to have a range of biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of topoisomerase II. 4-(3-Fluoro-4-methylbenzoyl)-1,3-dihydroquinoxalin-2-one has also been shown to have neuroprotective effects against oxidative stress-induced neuronal damage and to possess antiviral activity against herpes simplex virus type 1. In addition, 4-(3-Fluoro-4-methylbenzoyl)-1,3-dihydroquinoxalin-2-one has been reported to inhibit the activity of acetylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(3-Fluoro-4-methylbenzoyl)-1,3-dihydroquinoxalin-2-one in lab experiments is its potent antitumor activity against various cancer cell lines. This makes it a promising candidate for further development as a therapeutic agent for cancer. However, one of the limitations of using 4-(3-Fluoro-4-methylbenzoyl)-1,3-dihydroquinoxalin-2-one in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of 4-(3-Fluoro-4-methylbenzoyl)-1,3-dihydroquinoxalin-2-one. One potential direction is to investigate its potential as a therapeutic agent for neurodegenerative disorders, such as Alzheimer's disease. Another potential direction is to explore its antiviral activity against other viruses, such as human immunodeficiency virus (HIV). Additionally, further studies are needed to elucidate the exact mechanism of action of 4-(3-Fluoro-4-methylbenzoyl)-1,3-dihydroquinoxalin-2-one and to optimize its pharmacokinetic properties for in vivo use.
Synthesemethoden
4-(3-Fluoro-4-methylbenzoyl)-1,3-dihydroquinoxalin-2-one can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the synthesis of 3-fluoro-4-methylbenzoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-amino-3-chloro-1,4-naphthoquinone to yield the desired product, 4-(3-Fluoro-4-methylbenzoyl)-1,3-dihydroquinoxalin-2-one.
Wissenschaftliche Forschungsanwendungen
4-(3-Fluoro-4-methylbenzoyl)-1,3-dihydroquinoxalin-2-one has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and infectious diseases. It has been reported to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. 4-(3-Fluoro-4-methylbenzoyl)-1,3-dihydroquinoxalin-2-one has also been shown to have neuroprotective effects against oxidative stress-induced neuronal damage and to possess antiviral activity against herpes simplex virus type 1.
Eigenschaften
IUPAC Name |
4-(3-fluoro-4-methylbenzoyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c1-10-6-7-11(8-12(10)17)16(21)19-9-15(20)18-13-4-2-3-5-14(13)19/h2-8H,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWJNQKBNUHLKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CC(=O)NC3=CC=CC=C32)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoro-4-methylbenzoyl)-1,3-dihydroquinoxalin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(3-Fluorophenyl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7477911.png)
![N-[2-(cyclopropylcarbamoyl)phenyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide](/img/structure/B7477913.png)
![N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]-4-pyrrol-1-ylbenzamide](/img/structure/B7477917.png)

![3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B7477932.png)

![Ethyl 4-[4-[[4-(difluoromethylsulfanyl)phenyl]carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7477954.png)
![[2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477958.png)

![[4-(3-Chlorophenyl)sulfonylpiperazin-1-yl]-(2,4-difluorophenyl)methanone](/img/structure/B7477973.png)
![1-[(2-chlorophenyl)methyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7477976.png)
